N-(2,5-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
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Overview
Description
N-(2,5-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is a complex organic compound with a unique structure that includes a pyridoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide typically involves the reaction of ethyl ester derivatives with corresponding anilines at elevated temperatures, often around 140°C, in the presence of a small amount of dimethylformamide (DMF) . The reaction proceeds smoothly and generally yields good results. purification can sometimes be challenging due to the formation of colored complexes with heavy metal cations .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.
Scientific Research Applications
N-(2,5-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes
Mechanism of Action
The mechanism by which N-(2,5-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(2,3-Dimethylphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide
- N-(2,4-Dimethylphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide
- 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide
Uniqueness
N-(2,5-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the hydroxyl group on the quinoline core. These structural features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C21H20N2O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C21H20N2O3/c1-12-8-9-13(2)16(11-12)22-20(25)17-19(24)15-7-3-5-14-6-4-10-23(18(14)15)21(17)26/h3,5,7-9,11,24H,4,6,10H2,1-2H3,(H,22,25) |
InChI Key |
MARDNKHYMIHOJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O |
Origin of Product |
United States |
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